7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Overview
Description
The compound "7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one" is a chemical structure that is part of a broader class of compounds known as azepines. Azepines are heterocyclic compounds containing a nitrogen atom within a seven-membered ring. The methoxy group at the 7-position indicates a methoxy functional group attached to the seventh carbon of the azepine ring. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of related azepine derivatives has been reported in several studies. For instance, a method for synthesizing 1,5-dihydro-benzo[b]azepin-2-one involves a silver nitrate-induced rearrangement of N-benzyl quinolinium bromide, followed by reduction to yield the tetrahydro derivative . Another approach for synthesizing tetrahydrobenz[d]indeno[1,2-b]azepines involves intramolecular dehydrative cyclizations, starting from N-methyl-N-β-phenethylacetamides, followed by several steps including cyanomethylation, condensation, reduction, hydrolysis, and thermal cyclization . These methods highlight the complexity and multi-step nature of synthesizing azepine derivatives.
Molecular Structure Analysis
The molecular structure of azepine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of a related compound, 2-methoxy-4-hydroxy-5-oxo-benz[f]azepine, was determined to have a planar molecular skeleton with bond alternation in the seven-membered ring, indicating little π-electron delocalization . Similarly, the structure of (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was confirmed by X-ray crystallography, which determined the configuration at the C=N double bond .
Chemical Reactions Analysis
Azepine derivatives can undergo various chemical reactions. For instance, 5H-Dibenz[c,e]azepines with donor groups at the 7-position were synthesized through regioselective O- or S-alkylation, followed by NH-deprotonation . Additionally, the synthesis of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues involved a four-step synthesis starting from a commercially available intermediate, demonstrating the versatility of azepine derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepine derivatives can vary widely depending on the substituents and functional groups present on the ring system. For example, the presence of a methoxy group can influence the electron distribution and reactivity of the compound. The crystal structures of azepine derivatives can reveal information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's behavior in solid-state . Additionally, the synthesis of closely related benzo[b]pyrimido[5,4-f]azepine derivatives showed that even small changes in the molecular structure could lead to different supramolecular assemblies, highlighting the importance of molecular conformation in determining the properties of these compounds .
Scientific Research Applications
-
10-Arylated Dibenzo[b,f]azepines Synthesis
- Application : A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed .
- Method : The pseudo-intramolecular hydrohalogenation of 2-(2’-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step .
- Results : All attempts of subsequent arylation via Suzuki–Miyaura cross coupling and construction of a seven-membered ring via Ullmann-type intramolecular coupling were unsuccessful because of dehydrohalogenation or other side reactions. This problem was overcome by the N-acetylation of the amino group, which facilitated the abovementioned coupling reactions to afford the desired 10-arylated dibenzoazepines .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It’s important to understand these properties to handle the compound safely and minimize harm to people and the environment.
Future Directions
This could involve potential applications of the compound in areas such as medicine, materials science, or energy production. It could also involve further research needed to fully understand the compound’s properties and behavior.
properties
IUPAC Name |
7-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-5-6-10-8(7-9)3-2-4-11(13)12-10/h5-7H,2-4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRSCYDBGFKKHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405443 | |
Record name | 7-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | |
CAS RN |
22245-89-2 | |
Record name | 1,3,4,5-Tetrahydro-7-methoxy-2H-1-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22245-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.